molecular formula C17H22ClNO2 B1266717 Apoatropine HCl CAS No. 5978-81-4

Apoatropine HCl

Cat. No. B1266717
CAS RN: 5978-81-4
M. Wt: 307.8 g/mol
InChI Key: RALAARQREFCZJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of apoatropine and related compounds such as atropine, littorine, and others can be achieved through a one-step deamination reaction from dl-phenylalanine 3α-tropanyl ester. This process involves the coupling of tropine with N-phthalyl-dl-phenylalanyl chloride followed by hydrazinolysis with hydrazine hydrate (Y. Takéuchi, K. Koga, T. Shioiri*, S. Yamada, 1971).

Molecular Structure Analysis

Apoatropine belongs to the class of organic compounds known as tropane alkaloids, characterized by a bicyclic structure that includes a tropane ring. This structural motif is crucial for its biological and chemical activities. The specific details on the molecular structure analysis of apoatropine HCl were not directly found, but the compound's synthesis and basic structure suggest a close relationship with atropine, sharing the tropane alkaloid backbone.

Chemical Reactions and Properties

Apoatropine and its derivatives undergo various chemical reactions, indicative of their reactive sites and functional groups. The detection of apoatropine in atropine utilizes the formation of turbidity with ammonium hydroxide solution, indicating the presence of "other alkaloids" and suggesting the compound's reactive nature towards basic conditions (E. Rosenblum, W. S. Taylor, 1955).

Scientific Research Applications

Analytical Methodologies and Metabolite Studies

  • LC–MS for Atropine Metabolites : A study by Chen et al. (2007) utilized LC–MSn for identifying in-vivo and in-vitro metabolites of atropine, including apoatropine. This method provided insights into the metabolic pathways and the structure of atropine derivatives, highlighting apoatropine's role in pharmacokinetics (Chen, Chen, Du, & Han, 2007).

  • UHPLC in Pharmaceutical Analysis : Research by Yen et al. (2017) developed an Ultra High-Performance Liquid Chromatographic method for analyzing atropine and its impurities, including apoatropine HCl. This method improved the efficiency of pharmaceutical analysis, demonstrating the significance of apoatropine HCl as an impurity to monitor in medical formulations (Yen, Mohammad, Schneider, Poole, Lowry, Mc Curdy, Faustino, & Khan, 2017).

Tropane Alkaloids Analysis in Food and Biological Samples

  • Analysis in Teas and Herbal Teas : Romera-Torres et al. (2018) developed a method for determining tropane alkaloids in tea and herbal teas, including apoatropine. This research underscores the importance of monitoring such compounds in consumer products for safety and quality control (Romera-Torres, Romero-González, Martínez Vidal, & Garrido Frenich, 2018).

  • Hairy Root Cultures Analysis : Kursinszki et al. (2005) described a method for analyzing tropane alkaloids, including apoatropine, in Datura innoxia Mill. and Atropa belladonna L. root cultures. This study contributes to the understanding of plant biochemistry and potential pharmaceutical applications of these compounds (Kursinszki, Hank, László, & Szőke, 2005).

Advanced Drug Delivery Systems

  • Perfluorocarbon Nanobubbles for Drug Delivery : A study by Hwang et al. (2009) explored the development of perfluorocarbon nanobubbles for encapsulating drugs, including apoatropine HCl, indicating its potential use in advanced drug delivery systems (Hwang, Lin, Chi, Huang, & Fang, 2009).

Impurity Profiling in Pharmaceuticals

  • RRLC for Atropine Sulfate Quality Monitoring : Research by Zimmermann et al. (2012) employed rapid resolution liquid chromatography (RRLC) for analyzing atropine sulfate and its impurities, including apoatropine, in emergency injectable medicines. This method is crucial for ensuring the quality and safety of atropine preparations (Zimmermann, Dimmel, Jüttemeyer, Springer, & Loch, 2012).

  • MEEKC for Atropine Sulfate Impurity Profiling : Bitar and Holzgrabe (2007) developed a microemulsion electrokinetic chromatography (MEEKC) method for determining atropine and its major degradation products, including apoatropine. This profiling is essential for the quality control of atropine sulfate pharmaceuticals (Bitar & Holzgrabe, 2007).

Safety And Hazards

Apoatropine is considered poisonous . It is said to be 20 times more toxic than atropine .

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAARQREFCZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975194
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apoatropine HCl

CAS RN

5978-81-4
Record name Apoatropine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apoatropine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Yen, A Mohammad, M Schneider, SK Poole… - Pharmacology & Pharmacy, 2017
Number of citations: 2

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